![molecular formula C21H17N3O3S B2711839 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-74-3](/img/structure/B2711839.png)
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its potential in various fields of research. It is a type of N-heterocyclic compound . This compound is a derivative of thiazolo[5,4-b]pyridine, which has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K) .
Synthesis Analysis
The synthesis of this compound involves several steps from commercially available substances . The exact synthesis pathway for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The compound fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .Chemical Reactions Analysis
The compound has been tested for its inhibitory activity against PI3K . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Scientific Research Applications
Synthesis Techniques and Applications
Convenient Synthesis of Complex Thiazolyl-Pyridine Skeletons : A study detailed the synthesis of a complex thiazolyl-pyridine skeleton, potentially relevant to the synthesis of 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. This research offers insights into synthesizing macrocyclic antibiotics, indicating the compound's potential in antibiotic development (Okumura et al., 1998).
Microwave-Assisted Synthesis for Antioxidant and Antitumor Activities : Another study explored microwave-assisted synthesis of pyrazolopyridines, demonstrating their antioxidant, antitumor, and antimicrobial activities. This suggests possible research applications of related compounds in exploring novel therapeutic agents (El‐Borai et al., 2013).
Thiazolo and Triazolo Pyrimidines for Potential Medicinal Applications : Research on the synthesis of thiazolo and triazolo pyrimidines, and their derivatives, proposes their potential in developing pharmaceutical agents, hinting at the versatile applications of thiazolyl compounds in drug discovery (Haiza et al., 2000).
VEGFR-2 Inhibition for Anticancer Research : A study identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the application of similar compounds in cancer research and therapy development (Borzilleri et al., 2006).
Design and Synthesis for Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, indicating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This highlights the compound's relevance in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the PI3K enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide interacts with its target, the PI3K enzyme, by inhibiting it . This inhibition is potent, with nanomolar IC50 values, which is approximately 10-fold higher than that of PI3K .
Biochemical Pathways
The inhibition of the PI3K enzyme by 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, cell survival, and growth . By inhibiting this pathway, the compound can exert its pharmacological effects.
Result of Action
The molecular and cellular effects of 3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide’s action include the inhibition of cell growth and proliferation due to its interaction with the PI3K enzyme . This can lead to the suppression of various cellular functions, potentially contributing to its pharmacological effects.
properties
IUPAC Name |
3,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-10-7-14(12-18(17)27-2)19(25)23-15-8-5-13(6-9-15)20-24-16-4-3-11-22-21(16)28-20/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAFNANVACVZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide |
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